molecular formula C13H30ClNO B14615541 3-(Decylamino)propan-1-ol;hydrochloride CAS No. 60535-33-3

3-(Decylamino)propan-1-ol;hydrochloride

Cat. No.: B14615541
CAS No.: 60535-33-3
M. Wt: 251.83 g/mol
InChI Key: CWUMEKJWISOESV-UHFFFAOYSA-N
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Description

3-(Decylamino)propan-1-ol hydrochloride is an amino alcohol derivative characterized by a decyl (C10) alkyl chain attached to the nitrogen of a propanolamine backbone, with a hydrochloride salt enhancing its solubility and stability.

Properties

CAS No.

60535-33-3

Molecular Formula

C13H30ClNO

Molecular Weight

251.83 g/mol

IUPAC Name

3-(decylamino)propan-1-ol;hydrochloride

InChI

InChI=1S/C13H29NO.ClH/c1-2-3-4-5-6-7-8-9-11-14-12-10-13-15;/h14-15H,2-13H2,1H3;1H

InChI Key

CWUMEKJWISOESV-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCNCCCO.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Decylamino)propan-1-ol;hydrochloride typically involves the reaction of 3-chloropropanol with decylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(Decylamino)propan-1-ol;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of alkyl halides or other substituted compounds.

Scientific Research Applications

3-(Decylamino)propan-1-ol;hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems and its role as a biochemical reagent.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of surfactants, emulsifiers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Decylamino)propan-1-ol;hydrochloride involves its interaction with specific molecular targets. The decylamino group can interact with various receptors or enzymes, leading to changes in cellular signaling pathways. The hydroxyl group can participate in hydrogen bonding, affecting the compound’s solubility and reactivity.

Comparison with Similar Compounds

Structural and Functional Group Variations

A. Substituent Effects on Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference
3-(Decylamino)propan-1-ol hydrochloride C₁₃H₂₈NClO* ~277.8 (calculated) Decyl (C10) amine, propanol, HCl Likely amphiphilic; potential CNS drug analog
2-[(2-Chlorophenyl)-methylamino]-propan-1-ol C₁₀H₁₄ClNO 199.7 Chlorophenyl, methylamine Antimalarial evaluation in derivatives
3-(Dimethylamino)-1-(4-methoxyphenyl)-propan-1-one HCl C₁₂H₁₆ClNO₂ 247.7 Methoxyphenyl ketone, dimethylamine Intermediate in drug synthesis
3-Amino-1-cyclopropyl-propan-1-ol HCl C₆H₁₄ClNO 151.6 Cyclopropyl ring Enhanced rigidity for receptor targeting

*Calculated based on formula C₁₃H₂₈NClO (C: 56.20%, H: 10.16%, N: 5.04%, Cl: 12.77%, O: 5.76%).

Key Observations :

  • Electron-Withdrawing Groups: Compounds like 2-Amino-2-(3-nitrophenyl)propan-1-ol hydrochloride (C₉H₁₁ClN₂O₃, MW 232.66) exhibit reduced basicity due to the nitro group, contrasting with the electron-donating decyl chain in the target compound .

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